molecular formula C12H10O3 B124786 6-Methoxy-2-naphthoic acid CAS No. 2471-70-7

6-Methoxy-2-naphthoic acid

Cat. No.: B124786
CAS No.: 2471-70-7
M. Wt: 202.21 g/mol
InChI Key: YZBILXXOZFORFE-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthoic acid (CAS: 2471-70-7) is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . It is characterized by a methoxy (-OCH₃) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position of the naphthalene ring. Key physical properties include:

  • Melting Point: 201–206 °C
  • Boiling Point: 371.1 °C
  • Density: 1.263 g/cm³
  • Solubility: Slightly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) .

Preparation Methods

Synthetic Routes:: The synthetic route to Naproxen impurity O involves the following steps:

    Methylation: Methylation of 2-naphthoic acid using appropriate reagents to introduce the methoxy group (CH₃O).

    Carboxylation: Carboxylation of the methoxynaphthalene intermediate to form 6-Methoxy-2-naphthoic acid.

Reaction Conditions:: Specific reaction conditions and reagents used in these steps may vary based on the synthetic approach chosen. Industrial production methods typically optimize these steps for efficiency and yield.

Chemical Reactions Analysis

Esterification Reactions

6-Methoxy-2-naphthoic acid undergoes esterification to form derivatives critical for further functionalization.

Reaction TypeReagents/ConditionsProductYieldSource
Methyl esterMethanol, H₂SO₄, refluxMethyl 4-hydroxy-6-methoxy-2-naphthoate75%
Hydroxypropyl ester3-Chloropropanol, DMF, NaHCO₃, NaI, 100°C3-Hydroxypropyl-4-hydroxy-6-methoxy-2-naphthoate65%
  • Mechanistic Insight : Esterification typically proceeds via acid-catalyzed nucleophilic acyl substitution. The hydroxypropyl derivative involves an alkylation step followed by base-mediated substitution .

Photochemical Decarboxylation

Under UV irradiation, this compound undergoes oxidative decarboxylation to yield 6-methoxy-2-naphthaldehyde.

ConditionAdditiveProductKey ObservationSource
Aerated aqueous/organic solventNone6-Methoxy-2-naphthaldehydeSinglet oxygen mediates decarboxylation
Aerated solventCCl₄6-Methoxy-2-naphthaldehydeYield enhanced via radical cation pathway
  • Pathway : The reaction proceeds through a singlet-state mechanism, where oxygen acts as an electron acceptor. CCl₄ quenches competing pathways, increasing aldehyde yield .

Formation of 1,3,4-Oxadiazole Derivatives

The acid is converted to bioactive heterocycles via a two-step process:

StepReagents/ConditionsIntermediate/ProductOutcomeSource
1Hydrazine hydrate, ethanol, reflux6-Methoxy-2-naphthoic hydrazideHydrazide formation
2Aromatic carboxylic acids, POCl₃, 80°C5-Aryl-1,3,4-oxadiazolesCompound 4j shows anti-inflammatory activity
  • Application : Oxadiazoles derived from this compound exhibit pharmacological potential, with 4j demonstrating significant anti-inflammatory and analgesic effects .

Alkylation and Functionalization

The carboxylic acid group enables alkylation to produce advanced intermediates:

SubstrateReagents/ConditionsProductUse CaseSource
This compoundPropionyl chloride, glacial acetic acid1-Hydroxy-4-(propionyloxy)-2-naphthoic acidPrecursor for ester derivatives

Potential Bromination Pathways

While direct bromination of this compound is not explicitly documented, analogous reactions on related compounds suggest feasible strategies:

  • Indirect Bromination : Conversion of the methoxy group to a hydroxyl group (via demethylation) followed by bromination .

  • Metal-Catalyzed Coupling : Palladium-catalyzed reactions to introduce bromine at specific positions (hypothetical, based on naphthalene chemistry).

Key Research Findings

  • Purity Analysis : HPLC and UV spectrophotometry confirm >97% purity for derivatives like 2-hydroxy-6-naphthoic acid .

  • Thermal Stability : The methyl ester derivative remains stable under reflux conditions, enabling scalable synthesis .

  • Environmental Impact : Reactions using DMSO or 1,4-dioxane as solvents align with green chemistry principles due to recyclability .

Scientific Research Applications

Pharmacological Applications

1.1. Nonsteroidal Anti-inflammatory Drug (NSAID) Metabolite

6-MNA is recognized as a significant metabolite of nabumetone, a prodrug NSAID used primarily for treating osteoarthritis. Studies show that 6-MNA exhibits phototoxic properties, which have been investigated through photophysical and photochemical analyses. These studies reveal that 6-MNA undergoes photodecarboxylation in various solvents, leading to the formation of naphthalene radical cations and subsequent oxidative products like 6-methoxy-2-naphthaldehyde. This mechanism highlights its potential role in drug metabolism and phototoxicity assessment .

1.2. P2Y Receptor Modulation

Research indicates that derivatives of 6-MNA can act as selective antagonists for the P2Y14 receptor, which is implicated in various physiological processes including inflammation and immune response. The structural characteristics of 6-MNA allow for modifications that enhance receptor affinity and selectivity, making it a candidate for developing chemical probes in pharmaceutical research .

Environmental and Analytical Chemistry

3.1. Organic Acid Studies

In environmental chemistry, 6-MNA has been included in studies investigating the presence and behavior of organic acids in atmospheric conditions. Its role as an organic acid contributes to understanding pollution events and their chemical dynamics within cloud water .

3.2. Forensic Applications

The compound is also noted for its applications in forensic science and toxicology, where it can be utilized as a reference standard for detecting specific metabolites related to drug use or environmental exposure .

Table 1: Summary of Applications of this compound

Application AreaDescriptionReferences
PharmacologyMetabolite of nabumetone; P2Y receptor antagonist
Organic SynthesisBuilding block for naphthoic acid derivatives
Chiroptical AnalysisStandard chromophore for chiroptical studies
Environmental ChemistryRole in organic acid studies related to atmospheric chemistry
ForensicsReference standard for toxicological analysis

Case Study: Photochemical Behavior of this compound

A detailed investigation into the photochemical behavior of 6-MNA reveals that it can undergo significant transformations under UV light exposure, leading to the generation of reactive intermediates such as radical cations. This study utilized time-resolved fluorescence techniques to elucidate the mechanisms involved, which could have implications for understanding drug safety and efficacy when subjected to light exposure .

Mechanism of Action

The exact mechanism of action for Naproxen impurity O is not well-documented. it likely shares similarities with naproxen, which inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

6-Hydroxy-2-Naphthoic Acid

  • Molecular Formula : C₁₁H₈O₃ .
  • Key Differences :
    • Substituent: Hydroxy (-OH) group at the 6-position instead of methoxy (-OCH₃).
    • Thermal Stability : Higher than 6-methoxy-2-naphthoic acid.
  • 6-Hydroxy-2-naphthoic acid transitions directly from crystal to isotropic phase at 250°C , whereas this compound exhibits a nematic phase (206°C) before isotropization (219°C) .
    • Polarity : The -OH group increases polarity, enhancing solubility in polar solvents and influencing biological interactions.
    • Synthesis : Produced via demethylation of this compound using hydrobromic acid .

6-Methyl-2-Naphthoic Acid

  • Molecular Formula : C₁₂H₁₀O₂ .
  • Key Differences: Substituent: Methyl (-CH₃) group at the 6-position. Polarity and Reactivity: The non-polar -CH₃ group reduces solubility in aqueous systems compared to the methoxy derivative.

3-Hydroxy-2-Naphthoic Acid Hydrazide Derivatives

  • Structure : Features a hydrazide group (-CONHNH₂) at the 2-position and -OH at the 3-position.
  • Biological Activity : Exhibits antimicrobial properties but lacks the fluorescence utility of this compound .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Property This compound 6-Hydroxy-2-Naphthoic Acid 6-Methyl-2-Naphthoic Acid
Substituent -OCH₃ -OH -CH₃
Molecular Weight 202.21 188.18 186.21
Melting Point (°C) 201–206 ~250 (decomposition) Not reported
Fluorescence Strong (λexem = 310/360 nm) Weak/None None
Enzyme Assay Utility ALDH activity measurement Limited None
Thermal Phase Behavior Nematic (206°C) → Isotropic (219°C) Crystal → Isotropic (250°C) Not studied
Therapeutic Potential NMDA modulation , opioid synthesis SAR studies Intermediate use

Material Science

  • The methoxy group reduces thermal stability compared to the hydroxy analogue, making it less suitable for high-temperature liquid crystal applications .

Biological Activity

6-Methoxy-2-naphthoic acid, also known by its IUPAC name 6-methoxynaphthalene-2-carboxylic acid, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₉O₃
  • Molecular Weight : 201.19 g/mol
  • CAS Number : 2471-70-7
  • Structure : Chemical Structure

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized into several key areas:

  • Antimicrobial Properties :
    • Demonstrated activity against various bacterial strains and viruses, including HIV and influenza virus .
    • Potential use as an antibiotic agent due to its ability to inhibit bacterial growth.
  • Neuroprotective Effects :
    • Acts as a modulator of NMDA receptors, which are critical in neuronal signaling and synaptic plasticity .
    • Exhibits potential in protecting against neurodegenerative conditions by influencing neuronal signaling pathways.
  • Anti-inflammatory Activity :
    • Involved in the modulation of inflammatory pathways, including the NF-κB signaling pathway .
    • May help in reducing inflammation in various models of disease.
  • Apoptosis Induction :
    • Promotes apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial pathways .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

  • Receptor Modulation : It acts on various receptors, including P2Y receptors, influencing cellular responses related to inflammation and pain .
  • Cell Cycle Regulation : The compound has been shown to affect cell cycle progression and DNA damage response mechanisms, promoting apoptosis in tumor cells .
  • Oxidative Stress Response : It may enhance cellular defense mechanisms against oxidative stress, contributing to its neuroprotective effects .

Case Studies and Experimental Data

Research has highlighted the efficacy of this compound in various experimental settings:

  • A study demonstrated that at a concentration of 1.5 μM, it significantly reduced oxidative stress markers in human cell lines, suggesting its potential as an antioxidant agent .
  • In animal models, administration of this compound showed a reduction in inflammation markers and improved outcomes in models of acute pain and inflammation .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and viruses
NeuroprotectionModulates NMDA receptors; protects neurons
Anti-inflammatoryInhibits NF-κB pathway; reduces inflammation
Apoptosis InductionActivates caspases; induces cancer cell death
Oxidative StressReduces oxidative stress markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-2-naphthoic acid in laboratory settings?

The synthesis of this compound typically involves multi-step routes starting from β-naphthol. One method involves bromination of β-naphthol to form 6-methoxy-2-bromonaphthalene, followed by preparation of its Grignard reagent and subsequent carbonation, yielding the target compound with ~50% efficiency . An alternative route employs acetylation of 6-methoxy-2-bromonaphthalene using acetyl chloride and AlCl₃ in nitrobenzene, followed by oxidation with NaBrO (yielding 75% efficiency) and demethylation with HBr in acetic acid . Researchers should optimize reaction conditions (e.g., temperature, solvent purity) to address yield discrepancies between methods.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

High-performance liquid chromatography (HPLC) is widely used for purity assessment and metabolite identification. For example, this compound exhibits a relative retention time (RRT) of 0.82 under conditions optimized for nabumetone metabolites, using a C18 column and UV detection . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Comparative studies of derivatives (e.g., 6-hydroxy or 6-chloro analogs) highlight how substituents influence chromatographic behavior .

Q. What safety precautions should be observed when handling this compound in research laboratories?

The compound is classified as a skin and eye irritant (H315, H319) . Researchers must wear tight-sealed goggles, nitrile gloves, and lab coats. In case of eye exposure, flush with water for ≥15 minutes and seek medical attention . Inhalation risks require working in a fume hood, and spills should be contained using inert absorbents . Long-term storage recommendations include keeping the compound in a cool, dry environment (<25°C) away from oxidizing agents .

Advanced Research Questions

Q. How does this compound function as an NMDA receptor modulator, and what are the implications for neuropharmacological research?

this compound acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR), a critical target in neurodegenerative disease research. While exact mechanisms remain under investigation, it is hypothesized to interact with the glycine-binding site of the NR1 subunit, altering receptor kinetics . Experimental models using hippocampal neurons or transfected HEK293 cells are recommended to assess its effects on calcium influx and synaptic plasticity. Comparative studies with selective antagonists (e.g., DL-AP5) can clarify its modulatory role .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound derivatives?

SAR studies often involve synthesizing analogs with varying substituents (e.g., hydroxyl, halogen, or methyl groups) and evaluating their biological or physicochemical properties. For instance:

  • Retention Behavior : HPLC analysis shows that 6-hydroxy-2-naphthoic acid (RRT: 0.43) elutes faster than the methoxy analog (RRT: 0.82), indicating increased polarity due to the hydroxyl group .
  • Reactivity : Electrophilic substitution reactions (e.g., nitration or halogenation) at the naphthalene ring can be guided by computational modeling (DFT) to predict regioselectivity .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

Discrepancies in yields (e.g., 50% vs. 75% for oxidation steps) often arise from variations in reaction conditions. Key factors to evaluate include:

  • Oxidizing Agents : Hypobromite (NaBrO) may offer higher efficiency compared to other oxidants due to controlled radical generation .
  • Temperature and Solvent : Elevated temperatures (e.g., 80°C) in nitrobenzene improve reaction rates but may degrade acid-sensitive intermediates .
  • Purification Methods : Column chromatography vs. recrystallization can impact final yields. Researchers should report detailed protocols, including solvent ratios and gradient profiles.

Q. Key Recommendations for Researchers

  • Experimental Design : Include control groups for NMDA receptor studies to differentiate direct modulation from off-target effects.
  • Safety Protocols : Regularly review SDS updates (e.g., Cayman Chemical Co., 2024) for revised hazard classifications .
  • Data Reproducibility : Document solvent purity, catalyst batches, and temperature gradients to mitigate yield variability.

Properties

IUPAC Name

6-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBILXXOZFORFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60179448
Record name 6-Methoxy-2-naphthoic acid
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Molecular Weight

202.21 g/mol
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CAS No.

2471-70-7
Record name 6-Methoxy-2-naphthoic acid
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Record name 6-Methoxy-2-naphthoic acid
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Record name 2471-70-7
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Record name 6-METHOXY-2-NAPHTHOIC ACID
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Synthesis routes and methods I

Procedure details

A solution of LiOH.H2O (35.0 mg, 835 μmol, Eq: 5) in H2O (4 mL) was added to a solution of methyl 5-(((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoate (110.5 mg, 167 μmol, Eq: 1.00) in THF (3 mL). After 18 h, the mixture was poured into 1 M HCl (20 mL) and extracted with EtOAc. The combined organic extracts were washed with H2O, brine, dried over Na2SO4 and concentrated. The residue was dissolved in MeCN/H2O, and lyophilized to afford 5-((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoic acid (95.2 mg, 88%) of white solid which was used without purification. MS m/z 648.2 (MH+)
Name
LiOH.H2O
Quantity
35 mg
Type
reactant
Reaction Step One
Name
methyl 5-(((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoate
Quantity
110.5 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 8.00 g (33.8 mmol, Aldrich) of 6-bromo-2-methoxynaphthalene in 75 ml of dry THF was cooled to -78° C. and 36 ml (1.8M in pentane, 65 mmol, Aldrich) of t-butyllithium was added over 30 minutes. The reaction mixture was stirred for 30 minutes at -78° C. then warmed to -20° C. for 30 minutes. The mixture was recooled to -78° C. and 8.00 g (180 mmol) of crushed dry ice was added to the slurry, and then this was allowed to warm to room temperature over 2 hours. The mixture was concentrated in vacuo, 100 ml of 1N HCl was added to the residue and this was extracted with 100 ml of hot EtOAc. The organic layer was washed with water, dried (MgSO4) and concentrated in vacuo to give a solid. Purification via recrystallization (EtOAc/petroleum ether) afforded 5.80 g (85%) of the title compound as small white needles: m.p. 198°-200° C.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Feasible Synthetic Routes

6-Methoxy-2-naphthoic acid
6-Methoxy-2-naphthoic acid
6-Methoxy-2-naphthoic acid
6-Methoxy-2-naphthoic acid
6-Methoxy-2-naphthoic acid
6-Methoxy-2-naphthoic acid

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